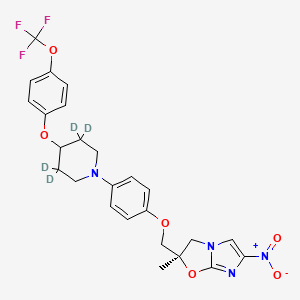
Delamanid-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delamanid-d4-1 is a deuterium-labeled derivative of Delamanid, a compound used primarily in the treatment of multidrug-resistant tuberculosis. Delamanid belongs to the nitro-dihydro-imidazooxazole class of compounds and exhibits potent antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delamanid-d4-1 involves the incorporation of deuterium atoms into the Delamanid molecule. This process typically includes the following steps:
Reduction: The reduction of the nitro group to an amine.
Deuteration: The replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Cyclization: The formation of the imidazooxazole ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Delamanid-d4-1 undergoes various chemical reactions, including:
Oxidation: The conversion of the nitro group to other functional groups.
Substitution: The replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Delamanid-d4-1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Delamanid in biological samples.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Delamanid.
Medicine: Investigated for its potential use in combination therapies for the treatment of multidrug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular agents and drug formulations.
Mechanism of Action
Delamanid-d4-1 exerts its effects by inhibiting the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin-dependent nitroreductase, to mediate its antimycobacterial activity. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .
Comparison with Similar Compounds
Similar Compounds
Pretomanid: Another nitroimidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis.
Bedaquiline: A diarylquinoline compound that targets the mycobacterial ATP synthase.
Uniqueness
Delamanid-d4-1 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This feature makes it particularly valuable in pharmacokinetic studies and drug metabolism research .
Properties
Molecular Formula |
C25H25F3N4O6 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[4-[3,3,5,5-tetradeuterio-4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i10D2,11D2 |
InChI Key |
XDAOLTSRNUSPPH-JUENFIMFSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1OC2=CC=C(C=C2)OC(F)(F)F)([2H])[2H])C3=CC=C(C=C3)OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






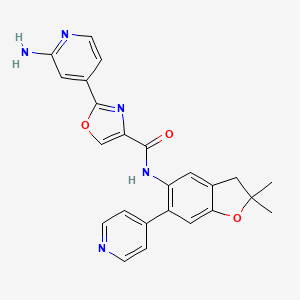
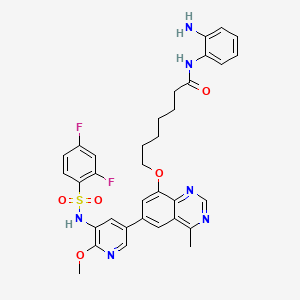
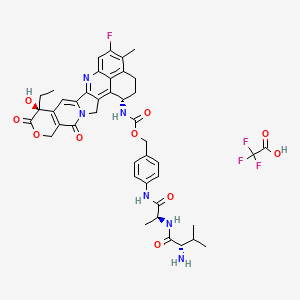
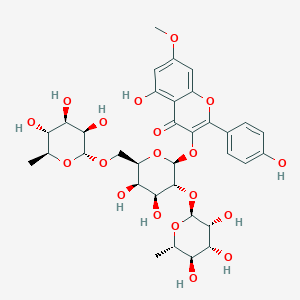
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
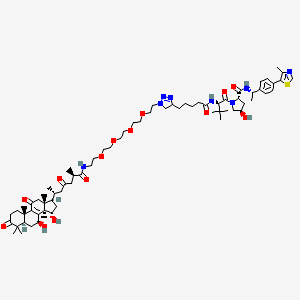
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)

![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
